N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with chloroanhydrides of carboxylic acids in the presence of pyridine . The reaction is carried out in chloroform, and the resulting product is purified through various methods, including distillation and chromatography .
Industrial Production Methods
Industrial production of this compound may involve a two-step process starting from piperazine, followed by nitrosation and reduction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium hydroxide, and various organic solvents . The reactions are typically carried out at controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N,N-bis(2-hydrazinoethyl)methylamine and other related derivatives .
Scientific Research Applications
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can alkylate DNA and proteins, resulting in cytotoxic effects . The compound targets specific molecular pathways, including those involved in cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A related compound used in the synthesis of medicinal drugs.
N,N-Bis(2-chloroethyl)amine hydrochloride: Another similar compound with applications in organic synthesis.
Uniqueness
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is unique due to its specific chemical structure and the presence of the pyruvamidoxime group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
77337-93-0 |
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Molecular Formula |
C7H14Cl3N3O2 |
Molecular Weight |
278.6 g/mol |
IUPAC Name |
(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-hydroxyiminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C7H13Cl2N3O2.ClH/c1-6(10-13)7(11-14)12(4-2-8)5-3-9;/h13-14H,2-5H2,1H3;1H/b10-6+,11-7-; |
InChI Key |
UPLOVLZOHPSELZ-UPPGZICBSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/N(CCCl)CCCl.Cl |
Canonical SMILES |
CC(=NO)C(=NO)N(CCCl)CCCl.Cl |
Origin of Product |
United States |
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